molecular formula C16H31BO4 B2955172 tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate CAS No. 2373347-25-0

tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

Cat. No. B2955172
CAS RN: 2373347-25-0
M. Wt: 298.23
InChI Key: FYTIINHUPNBZMJ-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate” is a boronic ester. Boronic esters are compounds that contain a boronic acid ester group. These compounds are important in organic synthesis, especially in the Suzuki reaction .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through reactions involving boronic acids and alcohols .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate” would likely involve a hexanoate ester group attached to a tert-butyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki reactions, which are palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

Calorimetric Analysis and Thermokinetic Modeling

The study by Tsai et al. (2013) utilized calorimetric techniques combined with thermokinetic models to evaluate the thermal decomposition of tert-butyl peroxy-2-ethyl hexanoate (TBPO), a compound closely related to tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate. The research aimed to understand the thermal hazards of TBPO when mixed with metal ions, an insight that can be extended to similar compounds for their safe handling and storage in various scientific applications Tsai et al., 2013.

Asymmetric Hydrogenation Catalysis

Imamoto et al. (2012) explored the use of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research highlights the potential of using tert-butyl group-containing compounds as part of catalytic systems for enantioselective chemical syntheses, which are crucial in the production of pharmaceuticals and fine chemicals Imamoto et al., 2012.

Radical Addition Reactions

Sun et al. (2022) reported that tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) can initiate radical acylation of allyl ester with benzaldehyde under metal-free conditions. This study showcases the reactivity of tert-butyl-containing peroxy compounds in promoting radical addition reactions, which can be applied in the synthesis of carbonyl-containing compounds, thus contributing to the field of synthetic organic chemistry Sun et al., 2022.

Synthesis of Metal Complexes

Efimova et al. (2008) synthesized tetra(6-tert-butyl-2,3-quinoxalino)porphyrazine and its complexes with bivalent metals, exploring the solubility and electronic absorption spectra of these compounds. The research demonstrates the utility of tert-butyl group-containing compounds in the synthesis of metal complexes, which have potential applications in materials science and catalysis Efimova et al., 2008.

Fullerene Chemistry

Xiao et al. (2005) investigated the addition of tert-butylperoxy radicals to [70]fullerene, leading to a range of adducts. This work illustrates the involvement of tert-butyl group-containing compounds in fullerene chemistry, contributing to the development of novel fullerene-based materials with potential applications in nanotechnology and materials science Xiao et al., 2005.

Future Directions

Boronic esters, including “tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate”, could potentially be used in the synthesis of various organic compounds. Their use in Suzuki reactions makes them particularly valuable in the creation of carbon-carbon bonds .

properties

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BO4/c1-14(2,3)19-13(18)11-9-8-10-12-17-20-15(4,5)16(6,7)21-17/h8-12H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTIINHUPNBZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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